molecular formula C11H10N2O2 B3045468 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1080-83-7

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3045468
CAS No.: 1080-83-7
M. Wt: 202.21 g/mol
InChI Key: ANMUZPMNBWVZJL-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring an indole core substituted with a methyl group at the 2-position and an oxoacetamide group at the 3-position. The indole scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in bioactive molecules, enabling diverse interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials include 2-methylindole and oxalyl chloride, which react to form the desired compound under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yields of the desired products. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.

    Medicine: Research focuses on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

The biological and chemical properties of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives are highly influenced by substituents on the indole ring and the N-acetamide group. Below is a systematic comparison with structurally related compounds:

Adamantane-Substituted Derivatives

  • Example Compound : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5r ) .
  • Key Features :
    • The adamantane group introduces significant bulk and lipophilicity, enhancing binding to hydrophobic pockets in target proteins.
    • Biological Activity : Compound 5r demonstrated potent anti-proliferative activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) . Mechanistic studies revealed caspase-8-dependent apoptosis via PARP cleavage and caspase-3/8 activation .
  • Comparison : The adamantane group confers higher potency compared to the methyl-substituted parent compound, likely due to improved target engagement and metabolic stability.

N-Cyclopropyl Substitution

  • Example Compound : N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide .
  • Key Features: The cyclopropyl group on the acetamide nitrogen introduces steric hindrance and moderate lipophilicity. Biological Activity: Limited data are available, but structural analogs suggest that cyclopropyl substitution may enhance solubility while maintaining target affinity.

N-Ethyl and N-Methyl Substitutions

  • Example Compounds :
    • N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide .
    • 2-(1H-Indol-3-yl)-N-methyl-2-oxoacetamide .
  • Biological Activity: These compounds are less studied, but simpler substituents may favor rapid pharmacokinetics at the expense of target specificity.

Methoxy and Halogen Substituents

  • Example Compounds :
    • 2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide .
    • 2-(1-(4-Chlorobenzyl)-5-(hydroxymethyl)-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide .
  • Key Features: Methoxy groups enhance solubility via hydrogen bonding, while halogens (e.g., chlorine) improve metabolic stability and electronic interactions. Biological Activity: Methoxy-substituted derivatives may exhibit altered selectivity profiles, as seen in adenosine receptor modulation .

Quantitative Comparison of Key Compounds

Compound Name Substituents IC50 (µM) Key Mechanism
This compound Methyl (C2), Oxoacetamide (C3) Not reported Caspase-dependent apoptosis
5r (Adamantane derivative) Adamantane (C2), N-Substituted acetamide 10.56 ± 1.14 (HepG2) Caspase-8 activation, PARP cleavage
N-Cyclopropyl derivative Cyclopropyl (N-acetamide) Not reported Hypothesized improved solubility
N-Ethyl derivative Ethyl (N-acetamide) Not reported Underexplored

Mechanistic Insights

  • Adamantane Derivatives : Caspase-8 activation dominates apoptosis induction, suggesting extrinsic pathway involvement .
  • Methoxy/Halogen Derivatives : May target oxidative stress pathways or DNA repair mechanisms, as seen in related indole analogs .
  • Small Alkyl Substituents : Likely influence pharmacokinetics (e.g., absorption, half-life) rather than potency.

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_2O_2. Its structure features an indole moiety, which is known for its diverse biological properties. The compound belongs to the class of 2-oxoacetamides, which have been shown to exhibit various pharmacological effects.

Research indicates that this compound exhibits notable anti-tumor activity. The compound appears to induce apoptosis in cancer cells through caspase-dependent pathways. Specifically, it activates caspase-3 and caspase-8 while minimally affecting caspase-9, suggesting a targeted apoptotic mechanism that may be beneficial in cancer therapy.

MechanismDescription
Apoptosis InductionActivates caspase-3 and caspase-8
Caspase PathwayMinimal effect on caspase-9
Targeted TherapyPotential for selective action in cancer cells

Biological Activity

The anti-tumor efficacy of this compound has been demonstrated against various cancer cell lines, including those derived from colon and lung tumors. In vitro studies highlight its ability to halt the proliferation of these cells and promote cell death through apoptosis .

Case Studies

  • Colon Cancer Cell Lines : In a study involving colon cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent.
  • Lung Cancer Models : Another investigation focused on lung cancer models demonstrated similar anti-proliferative effects, reinforcing the compound's broad-spectrum activity against different types of cancer .

Pharmacological Applications

The unique structural features of this compound suggest potential applications beyond oncology. Its interactions with enzymes involved in apoptotic pathways indicate possibilities for use in other diseases characterized by dysregulated cell survival mechanisms.

Table 2: Potential Applications

Application AreaDescription
OncologyTreatment of various cancers
Enzyme ModulationInteraction with apoptotic enzymes
Other TherapeuticsPotential use in diseases with cell survival issues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting from indole derivatives. For example:

  • Step 1 : Alkylation or acylation of 2-methylindole using reagents like acetic anhydride or ethyl bromoacetate under basic conditions (e.g., NaOAc/NaBH₃CN in MeOH at room temperature) .
  • Step 2 : Oxidation of intermediates using LiOH in dioxane/water to yield the oxoacetamide moiety .
  • Optimization : Reaction efficiency can be improved by adjusting temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • FT-IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxoacetamide group) and indole ring vibrations .
  • NMR : ¹H NMR (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.1–2.5 ppm) and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) confirm structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram+/− bacteria) or anticancer potential using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Target prediction : Use computational tools like SwissTargetPrediction to identify potential protein targets (e.g., kinases, GPCRs) based on structural similarity to bioactive indoles .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic and reactive properties?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict solubility and stability .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases, tubulin) .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?

  • Methodology :

  • Crystallography : Refine data using SHELXL (e.g., resolving twinning or disorder in indole ring substituents) .
  • Validation : Cross-reference experimental NMR/IR data with theoretical spectra from Gaussian or ORCA software to identify discrepancies (e.g., tautomerism or protonation states) .
  • Synchrotron XRD : High-resolution diffraction at facilities like APS or ESRF resolves ambiguous electron density maps .

Q. What strategies improve yield in multi-step synthesis while minimizing side reactions?

  • Methodology :

  • Protection/Deprotection : Protect reactive sites (e.g., indole NH with Boc groups) during acylation steps to prevent undesired side products .
  • Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., LiAlH₄ reductions) to enhance control and scalability .
  • Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for selective transformations (e.g., reductive amination) .

Q. How can the pharmacological mechanism of action be systematically investigated?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes/pathways (e.g., apoptosis, oxidative stress) .
  • Proteomics : Use SILAC labeling or TMT-MS to quantify protein expression changes (e.g., kinase inhibition) .
  • In vivo Models : Administer the compound in zebrafish or murine models to assess toxicity, bioavailability, and efficacy .

Q. What advanced techniques elucidate the compound’s conformational flexibility in solution vs. solid state?

  • Methodology :

  • SC-XRD : Determine crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the acetamide group) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., methyl-indole and oxoacetamide groups) to infer solution-phase conformation .
  • Variable-Temperature Studies : Monitor dynamic behavior (e.g., ring puckering) via VT-NMR or VT-IR .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMUZPMNBWVZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298623
Record name 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-83-7
Record name NSC124710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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